molecular formula C22H18N2O2S B2911350 1-[(4-ethenylphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326865-43-3

1-[(4-ethenylphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2911350
CAS No.: 1326865-43-3
M. Wt: 374.46
InChI Key: LNLYTSOKAOTTRS-UHFFFAOYSA-N
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Description

1-[(4-Ethenylphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS: 1326865-43-3) is a thieno[3,2-d]pyrimidine derivative with a molecular formula of C22H20N2O2S and a molecular weight of 376.5 g/mol . Its structure features a thieno[3,2-d]pyrimidine core substituted at the N1 position with a 4-ethenylbenzyl group and at the N3 position with a 3-methylphenyl group.

Properties

IUPAC Name

1-[(4-ethenylphenyl)methyl]-3-(3-methylphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-3-16-7-9-17(10-8-16)14-23-19-11-12-27-20(19)21(25)24(22(23)26)18-6-4-5-15(2)13-18/h3-13,19-20H,1,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVABEXHEZNQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=C(C=C4)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(4-ethenylphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₃N₃O₂S
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 78430-91-8

The compound features a thieno[3,2-d]pyrimidine core structure which is known for its diverse biological activities.

Biological Activity Overview

  • Antagonistic Properties : Research indicates that derivatives of thieno[2,3-d]pyrimidine-2,4-dione exhibit potent antagonistic activity against the human luteinizing hormone-releasing hormone (LHRH) receptor. For instance, a related compound demonstrated high binding affinity with an IC50 value of 0.06 nM and effectively suppressed plasma LH levels in animal models .
  • Anticancer Activity : Thienopyrimidine derivatives have shown promise in inducing apoptosis in various cancer cell lines. A study highlighted the ability of certain thienopyrimidine compounds to induce cell death in human leukemia cells (HL-60) in a dose-dependent manner .
  • Neuroprotective Effects : Some studies suggest that thieno[3,2-d]pyrimidine derivatives could exhibit neuroprotective properties by modulating neurotransmitter systems and reducing excitotoxicity associated with neurodegenerative disorders .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

  • Receptor Binding : The unique structure allows for effective binding to LHRH receptors, leading to significant physiological effects such as hormonal regulation.
  • Apoptotic Pathways : The compound may initiate apoptotic pathways in cancer cells through the activation of caspases or modulation of Bcl-2 family proteins.

Case Studies and Research Findings

StudyFindings
Green et al., 2012Identified thieno[2,3-d]pyrimidine derivatives as effective LHRH antagonists with oral bioavailability.
PubMed StudyDemonstrated that thienopyrimidine compounds can induce apoptosis in HL-60 cells at concentrations ranging from 5 to 100 µg/ml .
Neuroprotective ResearchInvestigated the effects of thieno[3,2-d]pyrimidine on excitotoxicity in rat models, showing potential protective effects against neurodegeneration .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected Thieno[3,2-d]pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents References
Target compound C22H20N2O2S 376.5 N1: 4-Ethenylbenzyl; N3: 3-Methylphenyl
3-(3-Fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione C20H16FN2O2S 367.4 N1: 3-Methylbenzyl; N3: 3-Fluorophenyl
1-[(2,6-Difluorophenyl)methyl]-5-[[methyl(phenylmethyl)amino]methyl]-6-(4-nitrophenyl)-3-phenyl- C35H27F2N5O3S 643.7 N1: 2,6-Difluorobenzyl; C5: Methylbenzylamino; C6: 4-Nitrophenyl; N3: Phenyl
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine C17H11N5S 325.4 Hybrid structure: Pyrazolo[3,4-d]pyrimidine fused to thieno[3,2-d]pyrimidine
2-(4-Bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one C20H20BrN2O2S 433.4 N3: Isopropyl; O2: 4-Bromophenoxy; Benzannulated thieno[2,3-d]pyrimidine core

Key Observations :

  • Substituent Effects: The target compound’s 4-ethenylbenzyl group may enhance π-π stacking interactions in biological systems compared to smaller substituents (e.g., 3-methylbenzyl in ).
  • Molecular Weight : The target compound (376.5 g/mol) falls within the optimal range for drug-likeness (300–500 g/mol), unlike the bulkier derivative in (643.7 g/mol), which may face bioavailability challenges.
  • Hybrid Structures: The pyrazolo-thieno[3,2-d]pyrimidine hybrid in demonstrates the adaptability of this scaffold for combinatorial chemistry, though its lower molecular weight (325.4 g/mol) may limit solubility.

Key Findings :

  • Kinase Inhibition: Thieno[3,2-d]pyrimidine-diones are established kinase inhibitors. The target compound’s ethenylphenyl group may confer unique steric effects compared to fluorinated or brominated analogs .
  • Anticancer Potential: Benzannulated derivatives (e.g., ) show antiproliferative activity against prostate (PC-3) and breast (MCF-7) cancer cells, with IC50 values <10 µM . Hybrid compounds () exhibit synergistic effects due to dual heterocyclic systems.
  • Metabolic Stability: Fluorinated derivatives () demonstrate improved metabolic stability in hepatic microsomal assays, a critical advantage over non-halogenated analogs.

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